1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone is an organic compound that features a biphenyl core with a propanone group attached to one phenyl ring and a 4-chloro-3-nitroanilino group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone typically involves a multi-step process. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.
Chlorination: The nitrated biphenyl is then chlorinated to introduce the chloro group.
Amination: The nitro group is reduced to an amino group.
Acylation: The amino-biphenyl compound is acylated with a propanone derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products may include biphenyl derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used but typically include substituted biphenyl derivatives.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro and chloro groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Similar biphenyl core but lacks the propanone and nitroanilino groups.
4-Nitro-1,1’-biphenyl: Contains a nitro group but lacks the chloro and propanone groups.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)propanone: Similar structure but with different substitution patterns.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-19-11-10-18(14-20(19)24(26)27)23-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELUAJCRVUSWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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